Hydrophobicity vs. Shorter Alkyl Chains
The undecyl (C11) alkyl chain in 5-undecyl-1H-1,2,4-triazol-3-amine provides a quantifiable increase in molecular hydrophobicity compared to shorter-chain analogs like 3-propyl-5-amino-1H-1,2,4-triazole. This is a critical differentiator for applications requiring the formation of a stable, water-repelling barrier on metal surfaces [1].
| Evidence Dimension | Hydrophobicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | 3-Propyl-5-amino-1H-1,2,4-triazole (estimated XLogP3 ≈ 1.0-1.5) |
| Quantified Difference | Approximately 3.7-4.2 logP units higher, representing significantly increased hydrophobicity. |
| Conditions | Calculated XLogP3 values based on molecular structure [2]. |
Why This Matters
Higher hydrophobicity is essential for achieving high corrosion protection in acidic chloride media, where a hydrophobic barrier film prevents aggressive ions from reaching the metal surface.
- [1] Lyapun, D. V., Kruzhilin, A. A., Shevtsov, D. S., Potapov, A. Y., & Shikhaliev, K. S. (2023). A comparison of the inhibitory activity of 3-alkyl- and 3-hydroxyalkyl-5-amino-1H-1,2,4-triazoles against copper corrosion in chloride-containing environments. Condensed Matter and Interphases, 25(2), 173-186. View Source
- [2] Kuujia. (n.d.). 3-Undecyl-1H-1,2,4-triazol-5-amine. Retrieved from Kuujia Chemical Database. View Source
